1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane
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Overview
Description
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with a methyl group and a methoxy group bonded to a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane typically involves the reaction of cyclohexanone with methylthiomethyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexane derivatives without the methoxy group.
Substitution: Cyclohexane derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane involves its interaction with various molecular targets. The sulfur atom can form bonds with electrophilic centers, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-Methylcyclohexane: Lacks the methoxy and sulfur groups, making it less reactive.
1-Methoxycyclohexane: Contains a methoxy group but lacks the sulfur atom, resulting in different chemical properties.
1-Methyl-1-(methylthio)cyclohexane: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-1-[(methylsulfanyl)methoxy]cyclohexane is unique due to the presence of both a methoxy group and a sulfur atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts.
Properties
CAS No. |
61865-94-9 |
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Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-methyl-1-(methylsulfanylmethoxy)cyclohexane |
InChI |
InChI=1S/C9H18OS/c1-9(10-8-11-2)6-4-3-5-7-9/h3-8H2,1-2H3 |
InChI Key |
IZSGEWCPEZHIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)OCSC |
Origin of Product |
United States |
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